

Technical Support Center: Interpreting Complex NMR Spectra of Rivulariapeptolides

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Compound of Interest		
Compound Name:	Rivulariapeptolides 1121	
Cat. No.:	B15576175	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of rivularia peptolides using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

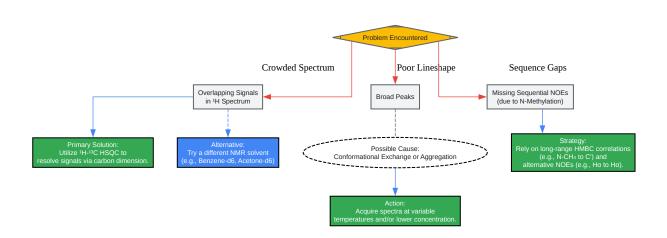
This section addresses common challenges encountered during the NMR analysis of rivulariapeptolides, which are often complex cyclic depsipeptides.

Q1: Where should I begin the NMR analysis of a newly isolated rivulariapeptolide?

A: The standard approach begins with acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. A high-quality 1D ¹H spectrum provides an initial overview of the types of protons present. This should be followed by a standard set of 2D experiments to build the structure piece by piece. The general workflow involves identifying individual amino acid spin systems, connecting them in sequence, and finally, determining the three-dimensional conformation.







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